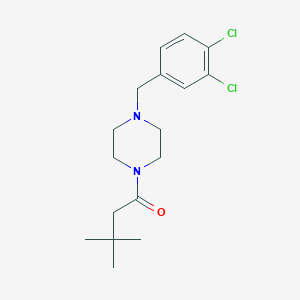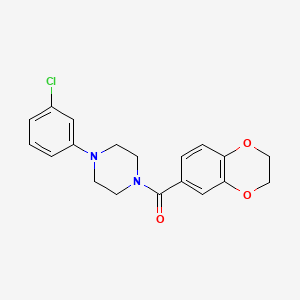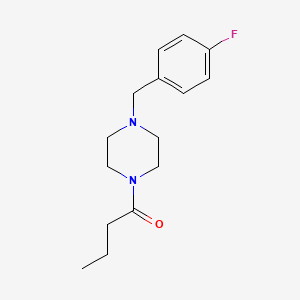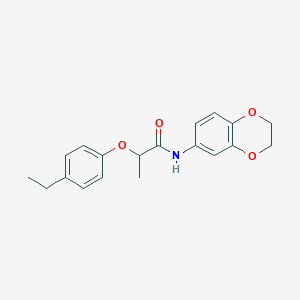![molecular formula C14H18ClNO3 B4429804 4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine](/img/structure/B4429804.png)
4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine
Vue d'ensemble
Description
4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine, also known as CMPI, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it useful in a variety of fields, including medicinal chemistry, neuroscience, and biochemistry. In
Mécanisme D'action
The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine is its potent antitumor activity, which makes it a potential candidate for the development of new cancer therapies. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is a multi-step process that requires careful attention to detail and high levels of expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of future directions for research on 4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine. One area of focus could be the development of new cancer therapies based on the antitumor activity of this compound. Another area of focus could be the development of new neuroprotective agents based on the neuroprotective effects of this compound. In addition, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a variety of diseases. Finally, research could focus on the synthesis of new analogs of this compound with improved efficacy and fewer side effects.
Applications De Recherche Scientifique
4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine has been studied for its potential applications in scientific research. One of the most promising areas of research is its use in medicinal chemistry. This compound has been found to have potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of new cancer therapies. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10-3-4-12(15)13(9-10)19-11(2)14(17)16-5-7-18-8-6-16/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNDSOHFPCPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)


![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4429772.png)

![3-ethyl-N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429784.png)

![(2R)-N-{2-[(4-chlorophenyl)thio]ethyl}tetrahydrofuran-2-carboxamide](/img/structure/B4429803.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4429806.png)
